molecular formula C19H17ClN2O3 B2670411 Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate CAS No. 1207047-82-2

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate

Cat. No.: B2670411
CAS No.: 1207047-82-2
M. Wt: 356.81
InChI Key: NMEJMLLUZGMUOV-UHFFFAOYSA-N
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Description

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative characterized by a substituted phenylamino group at the 4-position, a methyl group at the 8-position, and a methyl ester at the 2-position. Its molecular formula is C₂₃H₂₄ClN₂O₃, with a molecular weight of 435.90 g/mol (calculated from HRMS data) . Key spectroscopic data include:

  • ¹³C NMR (DMSO): Peaks at δ 169.1 (ester carbonyl), 167.2 (quinoline C-2), and 164.6 (amide-like C-N) .
  • HRMS (ESI-Orbitrap): [M+H]⁺ observed at m/z 459.1355 (calculated 459.1323), confirming the molecular formula .

The compound’s structure is critical for biological activity, as the chloro-methoxy substitution on the phenyl ring and the methylquinoline backbone influence pharmacokinetic properties like solubility and receptor binding .

Properties

IUPAC Name

methyl 4-(3-chloro-4-methoxyanilino)-8-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-5-4-6-13-15(10-16(19(23)25-3)22-18(11)13)21-12-7-8-17(24-2)14(20)9-12/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEJMLLUZGMUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Substitution Reactions:

    Amination: The amino group is introduced by reacting the quinoline derivative with 3-chloro-4-methoxyaniline under appropriate conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylate ester to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzymes.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving quinoline derivatives.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Structural Features

Table 1: Key Structural Differences and Similarities
Compound Name Substituents Molecular Weight Key Functional Groups Reference
Target Compound 3-chloro-4-methoxyphenylamino, 8-methyl, 2-carboxylate 435.90 g/mol Ester, Chloro, Methoxy
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4-chlorophenyl, 4-methoxyphenyl, amino 403.87 g/mol Amino, Chloro, Methoxy
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline 2-chloro-8-methylquinoline, 4-methoxyaniline 328.80 g/mol Amine, Chloro, Methoxy
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid 7-chloro, 3-methoxyphenyl, 8-methyl, 4-carboxylic acid 328.00 g/mol Carboxylic acid, Chloro, Methoxy

Key Observations :

  • The target compound uniquely combines a methyl ester at C-2 with a chloro-methoxyphenylamino group, enhancing its lipophilicity compared to carboxylic acid derivatives like the compound in .
  • The compound in features a secondary amine linkage instead of an anilino group, which may reduce steric hindrance in receptor interactions.

Spectroscopic and Crystallographic Data

  • ¹³C NMR : The target compound’s ester carbonyl (δ 169.1) is deshielded compared to carboxylic acid derivatives (δ ~180 in ), reflecting electronic differences .
  • Crystal Packing: The compound in exhibits a 70.22° dihedral angle between the quinoline and methoxyphenyl rings, suggesting reduced conjugation compared to planar analogs.

Biological Activity

Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate is a novel compound belonging to the quinoline derivative family. Its unique structure, characterized by a quinoline core with various substituents, suggests potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its medicinal applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is methyl 4-(3-chloro-4-methoxyanilino)-8-methylquinoline-2-carboxylate, with the molecular formula C19H17ClN2O3C_{19}H_{17}ClN_2O_3. The chemical structure is essential for understanding its biological interactions and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₉H₁₇ClN₂O₃
Molecular Weight356.80 g/mol
IUPAC Namemethyl 4-(3-chloro-4-methoxyanilino)-8-methylquinoline-2-carboxylate
CAS Number1207047-82-2

Biological Activity Overview

This compound has been studied for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific kinases critical for cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against certain bacterial strains. Its efficacy may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antimalarial Activity : Similar to other quinoline derivatives, this compound has been evaluated for its antimalarial properties. Research indicates that it may inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and microbial resistance.
  • Cellular Uptake : Its structural features facilitate cellular uptake, enhancing its bioavailability and effectiveness against target cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Studies : In vitro experiments demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values were reported in the low micromolar range, indicating potent activity.
  • Antimicrobial Testing : The compound was tested against a panel of bacteria, including Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antimicrobial potential.
  • Antimalarial Efficacy : In a study assessing antimalarial activity, the compound exhibited significant inhibition of P. falciparum growth with an IC50 value comparable to established antimalarial drugs like chloroquine.

Q & A

Q. What are the established synthetic routes for Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a Friedländer condensation to form the quinoline core, followed by amination with 3-chloro-4-methoxyaniline under basic conditions. Key steps include:

  • Quinoline Core Formation : Condensation of aniline derivatives with ketones using acidic/basic catalysts (e.g., H₂SO₄ or KOH) at 80–100°C for 6–12 hours .
  • Amination : Reaction of the quinoline intermediate with 3-chloro-4-methoxyaniline in a polar aprotic solvent (e.g., DMF) at 60–80°C for 4–8 hours . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For example, replacing batch reactors with continuous flow systems improves scalability and yield .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Verify molecular weight (356.80 g/mol) via ESI-MS or MALDI-TOF .
  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., 14.7° between quinoline and phenyl rings) using SHELXL for refinement .

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • Anticancer Activity : Tested via MTT assays against cancer cell lines (e.g., IC₅₀ = 5–10 µM for breast cancer cells). Assays use 72-hour exposure and triplicate measurements .
  • Antimicrobial Activity : Evaluated via broth microdilution (MIC = 32 µg/mL against S. aureus). Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values) be resolved?

Discrepancies arise from differences in:

  • Assay Conditions : Serum concentration (e.g., 5% vs. 10% FBS) alters compound bioavailability .
  • Cell Line Heterogeneity : Use isogenic cell lines to isolate genetic factors affecting response .
  • Compound Purity : Validate purity (>95%) via HPLC before testing. Impurities (e.g., unreacted aniline) may skew results .

Q. What strategies are employed to elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinase Profiling : Use ATP-competitive assays (e.g., TR-FRET) to screen against kinase panels (e.g., EGFR, VEGFR).
  • Molecular Dynamics (MD) Simulations : Model binding interactions (e.g., hydrogen bonding with quinoline N1) using AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Q. How do structural modifications influence bioactivity in SAR studies?

  • Substituent Effects :
ModificationImpact on Activity
8-Methyl → 8-Fluoro↑ Lipophilicity → Enhanced BBB penetration .
Methoxy → Hydroxy↓ Stability (pH-sensitive) → Reduced in vivo efficacy .
  • Carboxylate Ester Hydrolysis : Replace methyl ester with ethyl or tert-butyl esters to modulate hydrolysis rates and plasma stability .

Q. What crystallographic insights explain the compound’s molecular interactions?

  • Intermolecular Hydrogen Bonding : Weak C–H···O interactions (2.7–3.0 Å) stabilize crystal packing, forming R₂²(14) motifs .
  • Twinning Analysis : Resolve domain ratios (e.g., 0.86:0.14) using SHELXL to correct for diffraction ambiguities .

Q. How can bioavailability be optimized without compromising target affinity?

  • Prodrug Design : Convert carboxylate to amides for improved oral absorption .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility (e.g., 3x increase in aqueous solubility) .

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